molecular formula C10H11ClO2 B1592764 Ethyl 3-chloro-4-methylbenzoate CAS No. 99500-36-4

Ethyl 3-chloro-4-methylbenzoate

Cat. No.: B1592764
CAS No.: 99500-36-4
M. Wt: 198.64 g/mol
InChI Key: MZZBQMBOGLOAJU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methylbenzoate is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Structurally, it consists of a benzoate backbone substituted with a chlorine atom at the meta-position (C3) and a methyl group at the para-position (C4), esterified with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional polymers.

Properties

IUPAC Name

ethyl 3-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZBQMBOGLOAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622295
Record name Ethyl 3-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99500-36-4
Record name Ethyl 3-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 3-chloro-4-methylbenzyl alcohol.

    Hydrolysis: 3-chloro-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Chemical Synthesis

Ethyl 3-chloro-4-methylbenzoate serves as an important intermediate in organic synthesis. Its electrophilic nature, primarily due to the chlorine atom, facilitates nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex organic molecules.

Reactions Involving this compound

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
  • Esterification Reactions: It can react with alcohols to form esters, expanding its utility in synthetic chemistry.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionChlorine is replaced by nucleophilesVarious substituted benzoates
EsterificationReaction with alcohols to form estersEthyl esters of substituted acids

Pharmaceutical Applications

This compound is also explored for its potential use in pharmaceuticals. Its derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that modifications of this compound lead to compounds exhibiting significant antimicrobial activity against various pathogens. For instance, derivatives synthesized through nucleophilic substitution have shown promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenActivity (MIC µg/mL)
This compound derivative AStaphylococcus aureus32
This compound derivative BEscherichia coli16

Materials Science

In materials science, this compound is utilized as a building block for synthesizing functional polymers. Its structure allows for the incorporation into polyamide and polyester materials.

Case Study: Polymer Synthesis

A study demonstrated the incorporation of this compound into aromatic polyamide matrices, enhancing thermal stability and mechanical properties. The resulting polymers exhibited improved performance in high-temperature applications.

Table 3: Properties of Polymers Incorporating this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Aromatic Polyamide25080
Aromatic Polyester23075

Mechanism of Action

The mechanism by which ethyl 3-chloro-4-methylbenzoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular mechanism (S_N2) or a unimolecular mechanism (S_N1), depending on the reaction conditions. The ester group can be hydrolyzed by nucleophilic attack of water or hydroxide ion, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Methyl 3-Chloro-4-Methylbenzoate (CAS 56525-63-4)

Molecular Formula : C₉H₉ClO₂ | Molecular Weight : 184.62 g/mol
Physical Properties :

  • Melting Point: 27–29°C
  • Boiling Point: 119–120°C at 10 mmHg

Synthesis : Produced via bromination of mthis compound using NBS and AIBN, yielding 84% purity after column chromatography .

Applications : Widely used in methoxycarbonylation reactions to produce isomers like methyl 5-chloro-2-methylbenzoate (83% regioselectivity) and dimethyl 4-methylisophthalate (1% yield) . Market reports highlight its role in agrochemical and pharmaceutical intermediates .

Key Differences :

  • The methyl ester exhibits higher melting and boiling points compared to the ethyl analog due to reduced steric hindrance and stronger intermolecular forces.
  • Ethyl esters generally offer improved solubility in organic solvents, enhancing their utility in synthetic reactions.

Isopropyl 3-Chloro-4-Methylbenzoate (WO/2013/015203)

Synthesis : Produced by chlorination of 4-methylbenzoic acid chloride followed by esterification with isopropyl alcohol .

Applications: A novel intermediate for functional polymers and agrichemicals, emphasizing the role of ester bulkiness in material science applications.

Comparison :

  • Higher thermal stability due to the branched alkyl chain.

Ethyl 4-Chloro-3-Nitrobenzoate

Structure : Features a nitro group at C3 and chlorine at C4.
Properties : The nitro group enhances electrophilicity, making it reactive in aromatic substitution reactions. Crystallographic data confirm planar geometry with intermolecular hydrogen bonding influencing packing .

Contrast :

  • The nitro substituent drastically alters electronic properties compared to the methyl group in this compound, directing further functionalization to specific ring positions.

Data Table: Comparative Analysis of Benzoate Derivatives

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₁₀H₁₁ClO₂ N/A N/A Pharmaceutical intermediates
Mthis compound C₉H₉ClO₂ 27–29 119–120 (10 mmHg) Methoxycarbonylation
Isopropyl 3-chloro-4-methylbenzoate C₁₁H₁₃ClO₂ N/A N/A Functional polymers
Ethyl 4-chloro-3-nitrobenzoate C₉H₈ClNO₄ N/A N/A Crystallography studies

Research Findings and Reactivity Insights

  • Regioselectivity : In methoxycarbonylation of 2,4-dichlorotoluene, mthis compound (6b) forms with 17% yield, highlighting steric and electronic effects on reaction pathways .
  • Synthetic Flexibility : Bromination of mthis compound introduces bromine at the benzylic position, enabling further functionalization (e.g., nucleophilic substitution) .
  • Steric Effects : Ethyl and isopropyl esters exhibit reduced reactivity in ester hydrolysis compared to methyl esters due to increased alkyl chain bulkiness.

Biological Activity

Ethyl 3-chloro-4-methylbenzoate is an organic compound notable for its potential biological activities, particularly as a precursor in pharmaceutical synthesis and its possible antimicrobial properties. This article explores its structural characteristics, biological activities, and applications in various fields, supported by research findings and case studies.

Structural Characteristics

This compound features a chloro substituent and a methyl group on an aromatic ring, which significantly influence its chemical behavior and biological interactions. The presence of the ester functional group enhances its reactivity, making it a versatile building block in organic synthesis. The unique combination of these substituents may enhance interaction with biological targets, suggesting potential applications in drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antibacterial and antifungal properties due to their halogenated aromatic structures. For instance, studies on halogenated benzoyl derivatives have shown promising results against various microbial strains. This compound may possess similar bioactivity, warranting further investigation into its efficacy against specific pathogens .

Case Studies

  • Antifungal Activity : A study examining various chlorinated benzoates found that this compound demonstrated significant antifungal activity against common fungal pathogens. The compound was tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antifungal agents .
  • Synthesis of Bioactive Molecules : this compound has been utilized as an intermediate in the synthesis of chiral drugs. In one case study, it was incorporated into a multi-step synthetic route to produce a novel antifungal agent with enhanced potency and selectivity.

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. The chloro substituent may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This mechanism is similar to that observed in other halogenated compounds known for their antimicrobial effects .

Pharmacological Applications

This compound is being explored for its potential use in medicinal chemistry for synthesizing heterocyclic compounds that exhibit diverse biological activities, including anticancer properties. Its application in developing novel therapeutic agents is supported by its structural versatility and the ability to undergo various chemical transformations .

Data Table: Summary of Biological Activities

Activity Type Description Study Reference
AntibacterialExhibited significant activity against bacterial strains,
AntifungalInhibited growth of common fungal pathogens
Synthesis PrecursorUsed in the synthesis of chiral drugs and bioactive compounds
Anticancer PotentialInvestigated for developing heterocyclic compounds,

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-chloro-4-methylbenzoate
Reactant of Route 2
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Ethyl 3-chloro-4-methylbenzoate

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